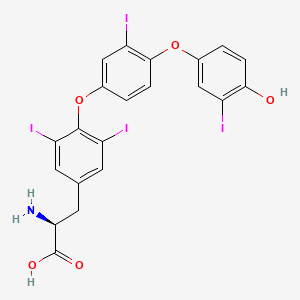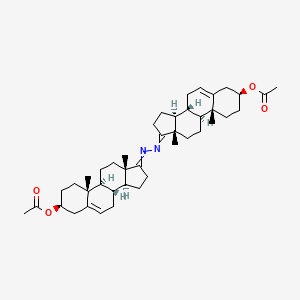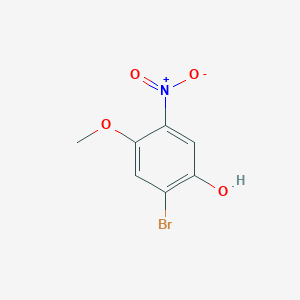
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is a complex organic compound characterized by the presence of multiple iodine atoms and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by coupling reactions to introduce the amino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its therapeutic potential in treating thyroid-related disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in binding to target proteins, influencing their activity and function. This compound may modulate signaling pathways related to thyroid hormone regulation and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thyroxine: A thyroid hormone with a similar iodine-rich structure.
Triiodothyronine: Another thyroid hormone with three iodine atoms.
Iodophenol Derivatives: Compounds with phenol groups substituted with iodine atoms.
Uniqueness
(S)-2-Amino-3-(4-(4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy)-3,5-diiodophenyl)propanoic Acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H15I4NO5 |
|---|---|
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H15I4NO5/c22-13-8-11(1-3-18(13)27)30-19-4-2-12(9-14(19)23)31-20-15(24)5-10(6-16(20)25)7-17(26)21(28)29/h1-6,8-9,17,27H,7,26H2,(H,28,29)/t17-/m0/s1 |
Clé InChI |
CKPJRPBUMLVOFC-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)C[C@@H](C(=O)O)N)I)I)I)O |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)OC3=C(C=C(C=C3I)CC(C(=O)O)N)I)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)






